4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine, 95%
Overview
Description
4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine (4-Cl-3-CN-2-HOPyr) is a chemical compound that is widely used in scientific research and laboratory experiments. It has a wide range of applications, including its use in the synthesis of other compounds, as a catalyst in biochemical reactions, and as a reagent in organic synthesis.
Scientific Research Applications
4-Cl-3-CN-2-HOPyr has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent in biochemical reactions, and as a fluorescent probe for imaging biological systems. It is also used in the synthesis of other compounds, such as drugs and dyes. Additionally, 4-Cl-3-CN-2-HOPyr is used in the study of enzyme kinetics, the study of protein-ligand interactions, and the study of cell signaling pathways.
Mechanism of Action
The mechanism of action of 4-Cl-3-CN-2-HOPyr is not fully understood. It is believed to act as a catalyst in organic synthesis by activating the substrates and speeding up the reaction rate. In biochemical reactions, it is believed to act as a reagent by binding to the substrate and facilitating the reaction. In imaging biological systems, it is believed to act as a fluorescent probe by emitting light when exposed to certain wavelengths of light.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-3-CN-2-HOPyr are not fully understood. It is believed to be nontoxic and non-irritating when used in laboratory experiments. However, it has not been tested in humans or animals, so its effects on living organisms are unknown.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Cl-3-CN-2-HOPyr in laboratory experiments include its high yields, low cost, and ease of use. Additionally, it is a stable compound and is not prone to decomposition. The main limitation of using 4-Cl-3-CN-2-HOPyr in laboratory experiments is its lack of specificity, as it can react with a variety of substrates.
Future Directions
The future directions for 4-Cl-3-CN-2-HOPyr include further research into its mechanism of action, its biochemical and physiological effects, and its applications in scientific research. Additionally, further research into its use as a fluorescent probe for imaging biological systems, its use in the synthesis of other compounds, and its use in enzyme kinetics and protein-ligand interactions is needed. Finally, further research into its use as a catalyst in organic synthesis is needed.
Synthesis Methods
4-Cl-3-CN-2-HOPyr can be synthesized using a variety of methods. The most common method is the condensation of 4-chloro-3-cyanophenol and 2-hydroxypyridine in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces the desired compound in high yields. Other methods of synthesis include the use of a Grignard reagent, the use of a base, and the use of a reductive amination reaction.
properties
IUPAC Name |
2-chloro-5-(2-oxo-1H-pyridin-4-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-11-2-1-8(5-10(11)7-14)9-3-4-15-12(16)6-9/h1-6H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENCBMPPNRKFOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)NC=C2)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682938 | |
Record name | 2-Chloro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-10-4 | |
Record name | Benzonitrile, 2-chloro-5-(1,2-dihydro-2-oxo-4-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261889-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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